3-{(E)-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol
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Overview
Description
3-{(E)-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is a complex organic compound that features a thiazole ring, a phenol group, and a hydrazinylidene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol typically involves the condensation of 5-methyl-4-phenyl-1,3-thiazol-2-yl hydrazine with a suitable aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable electrophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
3-{(E)-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{(E)-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-methyl-4-phenyl-1,3-thiazol-2-yl hydrazine: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Phenol derivatives: Compounds with similar phenol groups but different substituents.
Uniqueness
3-{(E)-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is unique due to the combination of its thiazole ring, phenol group, and hydrazinylidene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(E)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-16(14-7-3-2-4-8-14)19-17(22-12)20-18-11-13-6-5-9-15(21)10-13/h2-11,21H,1H3,(H,19,20)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQQXHRRHIICQJ-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN=CC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)N/N=C/C2=CC(=CC=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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